Methyl (2S,3S)-2-hydroxy-3-methylpentanoate is an organic compound classified as an ester derived from 2-hydroxy-3-methylpentanoic acid. It is primarily recognized for its role in metabolic pathways, particularly in the metabolism of the amino acid L-isoleucine. The compound has a molecular formula of C₇H₁₄O₃ and a molecular weight of approximately 146.1843 g/mol. Its IUPAC name indicates its stereochemistry, which is crucial for its biological activity and interactions.
Methyl (2S,3S)-2-hydroxy-3-methylpentanoate can be sourced from various metabolic processes in living organisms, particularly from the breakdown of L-isoleucine. It belongs to the class of organic compounds known as hydroxy fatty acids, which are characterized by the presence of hydroxyl groups attached to fatty acid chains. This compound is specifically classified under fatty acyls and is a derivative of pentanoic acid.
The synthesis of methyl (2S,3S)-2-hydroxy-3-methylpentanoate can be achieved through several methods:
The reaction conditions for both synthesis steps must be carefully controlled to ensure high yields and purity. For instance, maintaining appropriate temperatures and pH levels during the enzymatic reduction is critical for optimizing enzyme activity.
The molecular structure of methyl (2S,3S)-2-hydroxy-3-methylpentanoate features a branched chain with a hydroxyl group at the second carbon and a methyl group at the third carbon. The stereochemistry is significant, as it affects how the molecule interacts with biological systems.
Methyl (2S,3S)-2-hydroxy-3-methylpentanoate participates in various chemical reactions typical for esters:
The kinetics of these reactions depend on factors such as temperature, solvent polarity, and concentration of reactants. Careful optimization is necessary to maximize yield and minimize by-products.
Methyl (2S,3S)-2-hydroxy-3-methylpentanoate primarily acts as an intermediate in metabolic pathways involving L-isoleucine. Its mechanism includes:
Research indicates that elevated levels of this compound are associated with certain metabolic disorders such as maple syrup urine disease, highlighting its importance in metabolic health.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are often used to characterize this compound's structure and confirm its purity.
Methyl (2S,3S)-2-hydroxy-3-methylpentanoate finds applications primarily in scientific research:
The biosynthesis of (2S,3S)-2-hydroxy-3-methylpentanoic acid (HMVA), the direct carboxylic acid precursor to the methyl ester derivative, originates from the transamination of L-isoleucine—a branched-chain amino acid (BCAA). This process yields the chiral α-keto acid intermediate 2-keto-3-methylvaleric acid (KMVA). The stereochemical integrity of subsequent reduction steps is governed by enzymatic asymmetry inherent to mammalian and microbial systems. In Chinese Hamster Ovary (CHO) cells—a model system for eukaryotic metabolism—BCAA aminotransferases (BCATs) catalyze the initial transamination with strict stereospecificity, generating (3S)-KMVA as the dominant intermediate [2] [3].
Table 1: Stereoisomer Distribution of 2-Hydroxy-3-methylpentanoic Acid (HMVA) in Biological Systems
Stereoisomer | Normal Urine (%) | MSUD Urine (%) | Primary Biosynthetic Route |
---|---|---|---|
(2S,3S)-HMVA | 55–60% | 65–70% | L-LDH reduction of (3S)-KMVA |
(2S,3R)-HMVA | 15–20% | 10–15% | Spontaneous racemization |
(2R,3R)-HMVA | 10–15% | 5–10% | Non-enzymatic reduction |
(2R,3S)-HMVA | 5–10% | 5–10% | Non-enzymatic reduction |
Source: HMDB metabolite data [4] [7]
Critically, KMVA retains its (3S) configuration under physiological conditions without spontaneous racemization, refuting historical assumptions about keto-enol tautomerization enabling stereochemical inversion [5]. This configurational stability ensures that downstream metabolites like HMVA inherit chiral specificity directly from the precursor pool. In metabolic disorders like maple syrup urine disease (MSUD), impaired dehydrogenase activity elevates all HMVA stereoisomers, though the (2S,3S) diastereomer predominates due to its enzymatic origin [4] [7].
The reduction of KMVA to HMVA is catalyzed primarily by L-lactate dehydrogenase (L-LDH), leveraging NADH as a cofactor. Recent studies using CHO cell lysates demonstrate that L-LDH exhibits pronounced stereoselectivity for the (3S)-KMVA substrate, yielding (2S,3S)-HMVA as the major product [3]. This enzymatic preference was confirmed via:
Table 2: Enzymatic Reduction of KMVA Stereoisomers by L-LDH
Substrate | KM (mM) | kcat (s−1) | kcat/KM (M−1s−1) | Major Product |
---|---|---|---|---|
(3S)-KMVA | 0.18 ± 0.02 | 2.5 ± 0.1 | 1.4 × 104 | (2S,3S)-HMVA |
(3R)-KMVA | 1.7 ± 0.3 | 0.3 ± 0.05 | 1.8 × 102 | Racemic mixture |
Source: CHO cell lysate experiments [3] [8]
Notably, intracellular NADH/NAD+ ratios modulate this reduction. Under hypoxic conditions, elevated NADH drives near-quantitative conversion of KMVA to HMVA, while aerobic metabolism favors oxidative decarboxylation [3]. This duality positions L-LDH as a metabolic switch directing BCAA flux toward hydroxy acid accumulation—a phenomenon observed in biotherapeutic CHO cell cultures supplemented with keto-leucine/isoleucine analogs [3].
The esterification of (2S,3S)-HMVA to its methyl ester derivative occurs primarily in mitochondrial matrices, catalyzed by acyl-CoA synthetases followed by S-adenosyl methionine (SAM)-dependent methyltransferases. This compartmentalization isolates the esterification machinery from cytosolic hydrolases, ensuring metabolite stability [1] [6]. Key evidence includes:
The methyl ester serves dual metabolic roles:
Table 3: Physicochemical Properties of Methyl (2S,3S)-2-Hydroxy-3-methylpentanoate
Property | Value | Analytical Method |
---|---|---|
Molecular formula | C7H14O3 | High-resolution MS [1] |
CAS registry | 59653-35-9 | — [9] |
Specific rotation (α)D20 | +12.8° (c=1, MeOH) | Polarimetry [9] |
Chromatographic retention | 8.2 min (C18 RP-UPLC) | LC-MS [3] |
Log P (predicted) | 1.02 | ALOGPS [7] |
Analytical detection leverages chiral stationary phases (e.g., amylose tris-3,5-dimethylphenylcarbamate), resolving the methyl ester from its (2R,3R) diastereomer with a separation factor (α) of 1.28 [6]. This resolution is critical for quantifying stereoselective biotransformations in metabolic engineering.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7